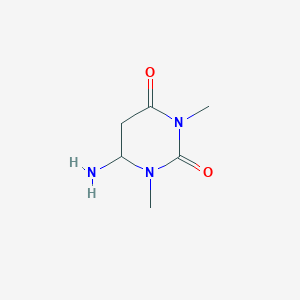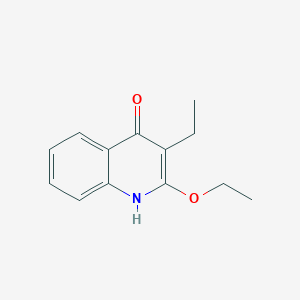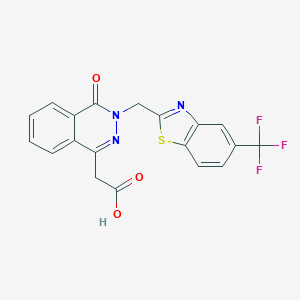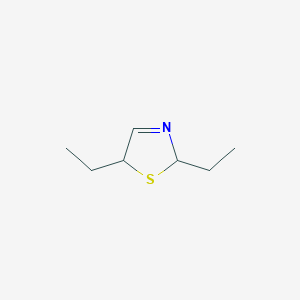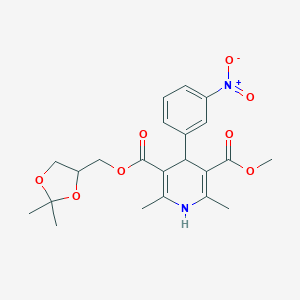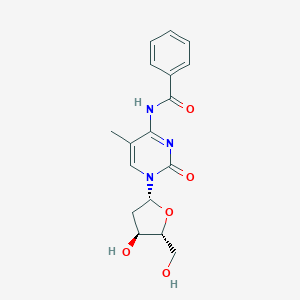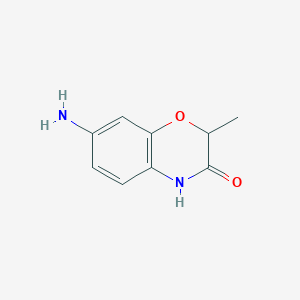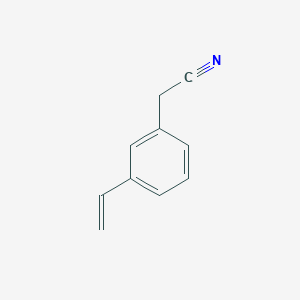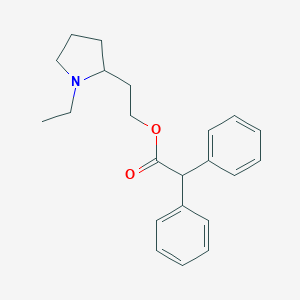
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and reduce inflammation. Etodolac is a member of the pyranocarboxylic acid family of NSAIDs and is structurally related to indomethacin and sulindac. It is widely used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.
Wirkmechanismus
Etodolac works by inhibiting the production of prostaglandins, which are chemical messengers that mediate pain and inflammation. Prostaglandins are produced by the COX enzymes, and Etodolac selectively inhibits the COX-2 enzyme, which is primarily responsible for the production of prostaglandins in response to inflammation. By reducing the production of prostaglandins, Etodolac reduces pain and inflammation.
Biochemische Und Physiologische Effekte
Etodolac has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), which are involved in the inflammatory response. Etodolac has also been shown to inhibit the migration of leukocytes to the site of inflammation, which further reduces inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
Etodolac has several advantages for use in lab experiments. It is a relatively inexpensive drug, making it accessible to researchers on a tight budget. It is also readily available and easy to obtain. However, Etodolac has some limitations. It is not a highly potent drug, so it may not be effective in all experimental models. It also has a short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for research on Etodolac. One area of interest is the development of more potent and selective COX-2 inhibitors. Another area of interest is the investigation of the potential therapeutic effects of Etodolac in other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Additionally, there is a need for more research on the safety and long-term effects of Etodolac. Overall, Etodolac is a promising drug with significant potential for the treatment of inflammatory conditions.
Synthesemethoden
Etodolac can be synthesized by the esterification of diphenylacetic acid with 2-(1-ethyl-2-pyrrolidinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then hydrolyzed to yield the final product. This method of synthesis is relatively simple and efficient, making Etodolac a cost-effective drug.
Wissenschaftliche Forschungsanwendungen
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Etodolac is a selective COX-2 inhibitor, which means that it targets only the COX-2 enzyme, leaving the COX-1 enzyme intact. This selective inhibition reduces the risk of gastrointestinal side effects that are commonly associated with non-selective Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl esters.
Eigenschaften
CAS-Nummer |
102476-22-2 |
|---|---|
Produktname |
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester |
Molekularformel |
C22H27NO2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H27NO2/c1-2-23-16-9-14-20(23)15-17-25-22(24)21(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,20-21H,2,9,14-17H2,1H3 |
InChI-Schlüssel |
IXKPRDSSKVNTLV-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



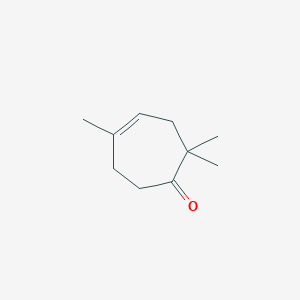
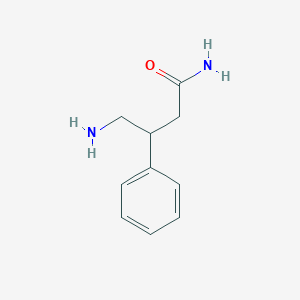
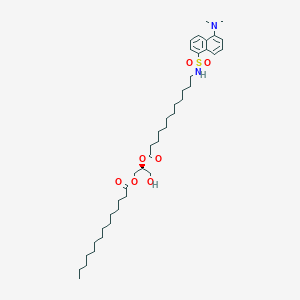
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)
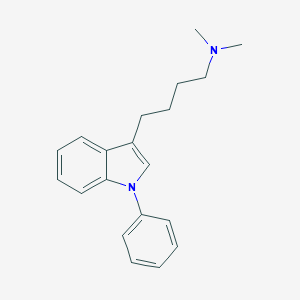
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)
